Cas no 3333-25-3 (2,6-Dibromobenzene-1,4-diol)

2,6-Dibromobenzene-1,4-diol 化学的及び物理的性質
名前と識別子
-
- 1,4-Benzenediol,2,6-dibromo-
- 2,6-dibromobenzene-1,4-diol
- DIBROMOHYDROQUINONE, 2,6-(P)
- 1,4-Benzenediol,2,6-dibromo
- 2,5-Dibromhydrochinon
- 2,6-Dibrom-hydrochinon
- 2,6-Dibromo-1,4-benzenediol
- 2,6-dibromo-hydroquinone
- 2.6-Dibrom-1.4-dihydroxy-benzol
- 4-hydroxy-2,6-dibromophenol
- 2,6-Dibromohydroquinone
- K482GW3Y3E
- 2,6-dibromo-benzene-1,4-diol
- 2,6-Dibromoquinol
- NS00029463
- SCHEMBL69980
- CHEBI:19390
- UNII-K482GW3Y3E
- DTXSID20186956
- 1,3-DIBROMO-2,5-DIHYDROXYBENZENE
- NSC-226243
- NSC 226243
- EINECS 222-066-1
- 1,4-Benzenediol, 2,6-dibromo-
- Q209269
- FT-0708008
- 2,6-Dibromo-1,4-benzenediol #
- NSC226243
- 3333-25-3
- 2,6-Dibromobenzene-1,4-diol
-
- インチ: InChI=1S/C6H4Br2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2,9-10H
- InChIKey: IELUPRVYGHTVHQ-UHFFFAOYSA-N
- ほほえんだ: OC1C=C(Br)C(O)=C(Br)C=1
計算された属性
- せいみつぶんしりょう: 265.85800
- どういたいしつりょう: 265.858
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 40.5A^2
じっけんとくせい
- 色と性状: No date available
- 密度みつど: 2.3±0.1 g/cm3
- ゆうかいてん: No date available
- ふってん: 283.0±35.0 °C at 760 mmHg
- フラッシュポイント: 124.9±25.9 °C
- 屈折率: 1.69
- PSA: 40.46000
- LogP: 2.62280
- じょうきあつ: 0.0±0.6 mmHg at 25°C
2,6-Dibromobenzene-1,4-diol セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,6-Dibromobenzene-1,4-diol 税関データ
- 税関コード:2908199090
- 税関データ:
中国税関コード:
2908199090概要:
HS:2908199090ハロゲン置換基のみを含む他のフェノール類及びフェノール類アルコールの誘導体及びその塩類付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:2908199090。ハロゲン置換基のみを含むポリフェノール又はフェノールアルコールの誘導体及びその塩。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国関税:5.5%. 一般関税:30.0%
2,6-Dibromobenzene-1,4-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D426513-100mg |
2,6-Dibromobenzene-1,4-diol |
3333-25-3 | 100mg |
$ 70.00 | 2022-06-05 | ||
A2B Chem LLC | AF82922-5g |
2,6-Dibromobenzene-1,4-diol |
3333-25-3 | 95% | 5g |
$778.00 | 2023-12-30 | |
abcr | AB602894-250mg |
2,6-Dibromobenzene-1,4-diol; . |
3333-25-3 | 250mg |
€208.10 | 2024-07-19 | ||
abcr | AB602894-1g |
2,6-Dibromobenzene-1,4-diol; . |
3333-25-3 | 1g |
€363.30 | 2024-07-19 | ||
A2B Chem LLC | AF82922-500mg |
2,6-Dibromobenzene-1,4-diol |
3333-25-3 | 95% | 500mg |
$199.00 | 2024-04-20 | |
A2B Chem LLC | AF82922-10g |
2,6-Dibromobenzene-1,4-diol |
3333-25-3 | 95% | 10g |
$1277.00 | 2023-12-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1587168-250mg |
2,6-Dibromobenzene-1,4-diol |
3333-25-3 | 98% | 250mg |
¥964.00 | 2024-05-18 | |
TRC | D426513-500mg |
2,6-Dibromobenzene-1,4-diol |
3333-25-3 | 500mg |
$ 250.00 | 2022-06-05 | ||
TRC | D426513-50mg |
2,6-Dibromobenzene-1,4-diol |
3333-25-3 | 50mg |
$ 50.00 | 2022-06-05 | ||
A2B Chem LLC | AF82922-1g |
2,6-Dibromobenzene-1,4-diol |
3333-25-3 | 95% | 1g |
$264.00 | 2024-04-20 |
2,6-Dibromobenzene-1,4-diol 関連文献
-
D. J. Faulkner Nat. Prod. Rep. 1984 1 551
-
Bérangère Godde,Abdelaziz Jouaiti,Audrey Fluck,Nathalie Kyritsakas,Matteo Mauro,Mir Wais Hosseini Dalton Trans. 2017 46 14897
2,6-Dibromobenzene-1,4-diolに関する追加情報
Professional Introduction to 2,6-Dibromobenzene-1,4-diol (CAS No. 3333-25-3)
2,6-Dibromobenzene-1,4-diol, identified by its Chemical Abstracts Service (CAS) number 3333-25-3, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and materials science. This heterocyclic aromatic compound features two bromine atoms substituent at the 2- and 6-positions of the benzene ring, with hydroxyl groups at the 1- and 4-positions. Its unique structural configuration imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a promising candidate for various industrial applications.
The molecular structure of 2,6-Dibromobenzene-1,4-diol consists of a benzene core substituted with bromine and hydroxyl functional groups. This arrangement creates a highly reactive framework that facilitates diverse chemical transformations, including nucleophilic substitution, electrophilic aromatic substitution, and condensation reactions. The presence of both bromine and hydroxyl groups allows for further functionalization, making it an attractive building block for the synthesis of more complex molecules.
In recent years, 2,6-Dibromobenzene-1,4-diol has been extensively studied for its potential applications in pharmaceutical development. Researchers have explored its utility as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates targeting various therapeutic areas. One notable area of research involves its incorporation into antimicrobial agents, where the bromine and hydroxyl groups contribute to enhanced binding affinity to bacterial enzymes and cell wall components.
Moreover, the compound has shown promise in the development of anticancer drugs. The structural motif of 2,6-Dibromobenzene-1,4-diol resembles certain natural products known for their cytotoxic properties. By leveraging this scaffold, scientists have designed novel molecules that exhibit inhibitory activity against cancer cell proliferation. Preliminary studies indicate that derivatives of this compound can disrupt key signaling pathways involved in tumor growth and metastasis.
Another emerging application of 2,6-Dibromobenzene-1,4-diol lies in materials science. Its ability to undergo polymerization and cross-linking reactions makes it a suitable candidate for the development of advanced materials with tailored properties. For instance, researchers have investigated its use in creating conductive polymers and organic semiconductors, which are essential components in flexible electronics and optoelectronic devices.
The synthesis of 2,6-Dibromobenzene-1,4-diol typically involves bromination and hydroxylation reactions on a precursor such as benzene or a substituted benzene derivative. Advances in synthetic methodologies have enabled more efficient and scalable production processes, enhancing its accessibility for industrial applications. Modern techniques like catalytic bromination and selective hydroxylation have improved yield and purity, reducing the environmental impact associated with traditional synthetic routes.
In academic research, 2,6-Dibromobenzene-1,4-diol continues to be a subject of interest due to its versatility as a chemical intermediate. Scientists are exploring new synthetic pathways to expand its utility further. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce additional functional groups onto the benzene ring, creating libraries of derivatives with diverse biological activities.
The compound's role in drug discovery has also been highlighted in recent publications. Researchers have demonstrated its potential as a scaffold for kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The bromine atoms provide sites for covalent bonding with target proteins, while the hydroxyl groups enhance solubility and metabolic stability.
From an industrial perspective, 2,6-Dibromobenzene-1,4-diol is valued for its compatibility with various chemical processes. Its stability under different reaction conditions allows it to be integrated into multi-step syntheses without degradation. This reliability makes it a preferred choice for manufacturers seeking high-quality intermediates for large-scale production.
The safety profile of 2,6-Dibromobenzene-1,4-diol is another critical consideration. While handling any chemical requires proper precautions due to potential health hazards associated with exposure or reactivity issues during storage or processing; this compound has been deemed relatively stable under standard conditions when stored appropriately away from incompatible substances.
Future research directions may focus on optimizing synthetic routes to reduce costs further while maintaining high yields through green chemistry principles such as solvent recovery systems or catalytic processes that minimize waste generation throughout production cycles.
In conclusion,2,6-Dibromobenzene-1,4-diol (CAS No.,3333,25,3) remains an important compound across multiple scientific disciplines due not only its structural versatility but also because it enables innovative solutions within pharmaceuticals materials science among other sectors requiring specialized organic precursors . As advancements continue both academically industrially there will likely be even broader adoption use cases emerging years ahead reflecting evolving needs technological capabilities global markets demand over time ensuring continued relevance significance long term basis forward-looking industries rely upon such versatile molecular building blocks advance science meet societal challenges effectively efficiently moving forward progress made thus far promising exciting developments lie ahead worth closely monitoring developments within field expect significant contributions yet come from continued exploration utilization potential compounds like these toward addressing complex problems humanity faces today tomorrow respectively ensuring better healthier world future generations inherit
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